![molecular formula C19H21NO4 B5004813 N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5004813.png)
N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes an ethoxyphenyl group, a dihydrobenzodioxine ring, and a carboxamide functional group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:
-
Formation of the Ethoxyphenyl Intermediate: : The initial step involves the ethylation of 4-hydroxyacetophenone to form 4-ethoxyacetophenone. This reaction is usually carried out using ethyl iodide and a base such as potassium carbonate in an aprotic solvent like acetone.
-
Synthesis of the Benzodioxine Ring: : The next step involves the cyclization of catechol with ethylene glycol in the presence of an acid catalyst, such as sulfuric acid, to form 2,3-dihydro-1,4-benzodioxine.
-
Coupling Reaction: : The 4-ethoxyacetophenone is then subjected to a coupling reaction with the benzodioxine derivative. This step often requires a catalyst such as palladium on carbon (Pd/C) and a hydrogen source to facilitate the coupling.
-
Formation of the Carboxamide: : Finally, the coupled product is reacted with an appropriate amine, such as ethylamine, under conditions that promote amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine or alcohol under appropriate conditions using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used in anhydrous solvents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学研究应用
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
-
Biology: : The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
-
Medicine: : Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer properties.
-
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The exact mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The dihydrobenzodioxine ring and carboxamide group are likely involved in hydrogen bonding and hydrophobic interactions, contributing to its biological effects.
相似化合物的比较
Similar Compounds
N-[1-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The ethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its interaction with biological targets and its overall pharmacokinetic profile.
属性
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-22-16-7-4-14(5-8-16)13(2)20-19(21)15-6-9-17-18(12-15)24-11-10-23-17/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMFWUIFKXWROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2-Chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5004732.png)
![5-[(5-bromo-2-furyl)methylene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5004733.png)
![3-(4-bromophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5004739.png)
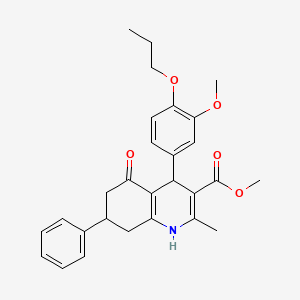
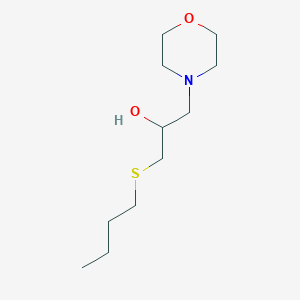
![2-(4-bromophenyl)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5004766.png)
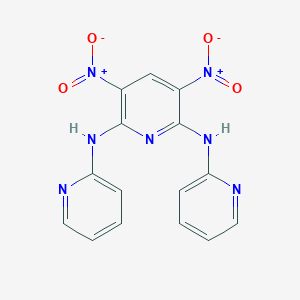
![Ethyl 2-{[(5-bromopyridin-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5004773.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-3-nitrobenzamide](/img/structure/B5004776.png)
![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}urea](/img/structure/B5004782.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5004788.png)
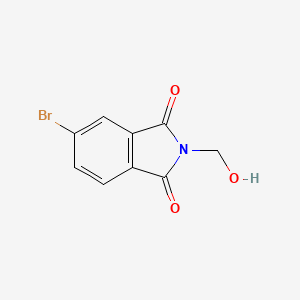
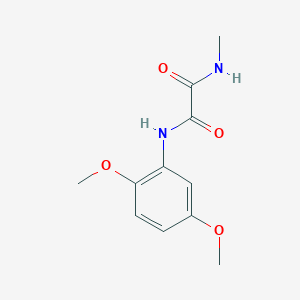
![N-[(5-ethyl-2-pyridinyl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004805.png)
